molecular formula C21H14O4 B2971529 7-Hydroxy-3-(4-phenylphenoxy)chromen-4-one CAS No. 370841-90-0

7-Hydroxy-3-(4-phenylphenoxy)chromen-4-one

Cat. No.: B2971529
CAS No.: 370841-90-0
M. Wt: 330.339
InChI Key: AZNMOOFYRUZYCH-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(4-phenylphenoxy)chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. It is characterized by the presence of a hydroxy group at the 7th position and a phenylphenoxy group at the 3rd position on the chromen-4-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-(4-phenylphenoxy)chromen-4-one typically involves the condensation of appropriate phenolic and phenylphenoxy precursors under controlled conditions. One common method includes the use of a base-catalyzed reaction where the phenolic compound reacts with a phenylphenoxy derivative in the presence of a suitable base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-(4-phenylphenoxy)chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Hydroxy-3-(4-phenylphenoxy)chromen-4-one has been explored for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-3-(4-phenylphenoxy)chromen-4-one is unique due to the presence of both a hydroxy group and a phenylphenoxy group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

7-hydroxy-3-(4-phenylphenoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O4/c22-16-8-11-18-19(12-16)24-13-20(21(18)23)25-17-9-6-15(7-10-17)14-4-2-1-3-5-14/h1-13,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNMOOFYRUZYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=COC4=C(C3=O)C=CC(=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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